molecular formula C8H11N B048302 Benzeneethan-d4-amine CAS No. 87620-08-4

Benzeneethan-d4-amine

Cat. No.: B048302
CAS No.: 87620-08-4
M. Wt: 125.2 g/mol
InChI Key: BHHGXPLMPWCGHP-KXGHAPEVSA-N
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Description

Benzeneethan-d4-amine, also known as phenethylamine-d4, is a deuterated derivative of phenethylamine. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, resulting in the molecular formula C8H7D4N. This compound is of significant interest due to its applications in chemical synthesis, pharmaceuticals, and materials science .

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing primary amines involves the nucleophilic substitution of haloalkanes with ammonia.

    Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed for the large-scale production of this compound.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

Target of Action

Benzeneethan-d4-amine, also known as Phenethylamine-d4, primarily targets the Dopamine D4 receptor (D4R) . The D4R is a G-protein-coupled receptor in the brain that plays a crucial role in neuronal signaling within the mesolimbic system . This system regulates emotion and complex behavior .

Mode of Action

Phenethylamine-d4 interacts with its target, the D4R, by triggering slow-acting effects . The compound achieves this effect through a mechanism of inverse agonism at the D2 dopamine receptor . This interaction results in changes in the receptor’s activity and downstream signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving dopamine, a neurotransmitter synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH) . The second step is carried out by aromatic l-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Pharmacokinetics

The compound’s interaction with the d4r suggests it has the ability to cross the blood-brain barrier and exert its effects within the central nervous system

Result of Action

The action of this compound on the D4R can result in several downstream effects. For instance, D4 activation in cultured prefrontal cortical neurons results in synaptic translocation and activation of CaMKII . This enzyme, in turn, regulates other targets such as AMPA receptors, which play a crucial role in glutamatergic transmission in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by factors such as temperature, viscosity, and solvent polarity

Biological Activity

Benzeneethan-d4-amine, a deuterated derivative of benzeneethanamine, is a compound of interest in various fields of biological research. This article explores its biological activity, synthesizing findings from diverse sources, including case studies, biochemical analyses, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound is characterized by its amine functional group attached to a benzene ring. The deuteration at the ethyl position enhances its stability and alters its pharmacokinetic properties. This modification is crucial for studying its biological interactions without interference from hydrogen isotopes.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Research has highlighted the potential of benzene derivatives in cancer therapy. This compound's structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Some studies suggest that this compound may influence neurotransmitter systems, particularly in relation to mood regulation and anxiety. Its effects on serotonin and dopamine pathways are under investigation.

1. Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzene derivatives, including this compound. The results indicated that specific substitutions on the benzene ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Benzeneethan-amine64 µg/mL
Control (No treatment)NA

2. Anticancer Activity

In a separate investigation, benzene derivatives were tested for their anticancer properties against various cancer cell lines. The findings revealed that this compound exhibited cytotoxic effects with an IC50 value indicating effective concentration for inhibiting cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

3. Neuropharmacological Studies

Research exploring the neuropharmacological effects of benzene derivatives found that this compound could modulate serotonin levels in animal models. This modulation suggests potential therapeutic applications in mood disorders.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzene ring significantly affect the biological activity of this compound. For instance:

  • Substitution Patterns : The position and nature of substituents on the benzene ring can enhance or diminish biological activity.
  • Deuteration Effects : The presence of deuterium at the ethyl position alters metabolic pathways, potentially leading to increased efficacy and reduced toxicity.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236527
Record name Benzeneethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87620-08-4
Record name Benzeneethan-d4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethan-d4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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